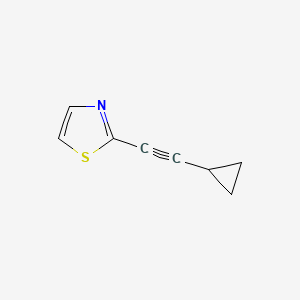
2-(Cyclopropylethynyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylethynyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclopropylethynyl group Thiazoles are known for their aromaticity and the presence of both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylacetylene with thioamides in the presence of a base can yield the desired thiazole derivative . Another method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-(Cyclopropylethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the thiazole ring providing multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
2-(Cyclopropylethynyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and sensors.
作用機序
The mechanism of action of 2-(Cyclopropylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The cyclopropylethynyl group can also influence the compound’s reactivity and binding affinity .
類似化合物との比較
Thiazole: The parent compound, which lacks the cyclopropylethynyl group.
2-Methylthiazole: A derivative with a methyl group instead of the cyclopropylethynyl group.
2-Aminothiazole: A derivative with an amino group at the 2-position.
Uniqueness: 2-(Cyclopropylethynyl)thiazole is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to other thiazole derivatives .
生物活性
2-(Cyclopropylethynyl)thiazole is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current literature and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as thiazoles, which are characterized by a five-membered ring containing sulfur and nitrogen. The presence of the cyclopropylethynyl group enhances its biological activity by influencing the compound's interaction with various biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazole compounds demonstrate effectiveness against a range of bacterial and fungal strains. The antimicrobial activity is typically assessed using methods such as the Kirby–Bauer disk diffusion assay, which measures the inhibition zones around disks impregnated with the compounds.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Escherichia coli | 15 | 0.5 µg/mL |
| Staphylococcus aureus | 18 | 0.3 µg/mL | |
| Bacillus subtilis | 20 | 0.4 µg/mL | |
| Candida albicans | 12 | 0.6 µg/mL |
The biological activity of thiazoles, including this compound, can be attributed to their ability to inhibit key enzymes and receptors involved in various physiological processes. For example, thiazoles have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation. This inhibition is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of malignancy .
Case Studies
- Inhibition of CDK Activity : A study on thiazole derivatives demonstrated their potential as CDK inhibitors, suggesting their use in treating hyperproliferative diseases such as cancer . The derivatives were found to disrupt the cell cycle at critical checkpoints, leading to apoptosis in cancer cells.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of thiazole compounds, suggesting their efficacy in treating neurodegenerative disorders like Alzheimer's disease by modulating kinase activity involved in neuronal survival .
Antioxidant Activity
Thiazoles are also noted for their antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have reported that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential against various diseases associated with oxidative damage .
特性
分子式 |
C8H7NS |
|---|---|
分子量 |
149.21 g/mol |
IUPAC名 |
2-(2-cyclopropylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C8H7NS/c1-2-7(1)3-4-8-9-5-6-10-8/h5-7H,1-2H2 |
InChIキー |
RDSPNCMNMFWDLQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C#CC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















